molecular formula C19H27BN2O2 B1489946 3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 1534377-88-2

3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1489946
CAS No.: 1534377-88-2
M. Wt: 326.2 g/mol
InChI Key: UQUXKGIFOPAPIA-UHFFFAOYSA-N
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Description

The compound 3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a pyrazole core substituted with methyl groups at positions 3 and 5, a 3-methylbenzyl group at position 1, and a pinacol boronate ester at position 2. This design makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3,5-dimethyl-1-[(3-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O2/c1-13-9-8-10-16(11-13)12-22-15(3)17(14(2)21-22)20-23-18(4,5)19(6,7)24-20/h8-11H,12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUXKGIFOPAPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound features a pyrazole core substituted with a dioxaborolane moiety and a methylbenzyl group. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

1. Anticancer Activity

  • Mechanism : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In studies involving glioblastoma cells (U87 and U138), it demonstrated significant cytotoxicity with LC50 values indicating potent activity (e.g., LC50 of 18.9 nM against BE cells) .
  • Case Study : In a study examining the NCI 60-cell line panel, the compound showed selective toxicity towards certain cancer types while sparing normal cells .

2. Antioxidant Properties

  • Findings : Preliminary assays have indicated that the compound possesses antioxidant activity comparable to established antioxidants like ascorbic acid. This suggests a potential role in mitigating oxidative stress-related diseases .

3. Enzyme Inhibition

Research Findings and Data Tables

Below are summarized findings from various studies focusing on the biological activity of the compound:

Biological Activity Cell Line/Model Effect LC50 (nM)
AnticancerU87Cytotoxic200 ± 60
AnticancerBECytotoxic18.9
AntioxidantVarious assaysProtectiveComparable to ascorbic acid

The biological activity of this compound is likely mediated through multiple pathways:

  • Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of Cell Proliferation : The observed cytotoxicity correlates with reduced cell proliferation rates in treated cell lines.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3,5-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
  • Key Difference : The benzyl group in the target compound is replaced with a phenyl ring directly attached to position 1.
  • Reactivity: The absence of a benzyl linker may improve cross-coupling efficiency due to reduced steric hindrance .
3,5-Dimethyl-1-(2-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
  • Key Difference : Position of the methyl group on the benzyl substituent (2-methyl vs. 3-methyl).
  • Solubility: Altered lipophilicity due to differences in aromatic substitution patterns .
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
  • Key Difference : Fluorine atoms at positions 2 and 3 on the benzyl ring.
  • Metabolic Stability: Fluorination often enhances resistance to oxidative degradation, making this derivative more suitable for drug development .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Simplified Analog)
  • Key Difference : Lacks the 3-methylbenzyl and 3,5-dimethyl groups.
  • Impact :
    • Reactivity : Reduced steric bulk increases reactivity in cross-coupling but may lower selectivity.
    • Solubility : Higher polarity due to fewer hydrophobic substituents .

Physicochemical Properties

Property Target Compound 2-Methylbenzyl Analog Difluoro-benzyl Analog Phenyl-Substituted Analog
Molecular Weight (g/mol) ~325.2 348.2 348.2 313.3
Lipophilicity (LogP) Estimated ~3.5 ~3.8 ~3.6 ~2.9
Melting Point Not reported Not reported Not reported 80–82°C (similar compounds)

Notes:

  • The 3-methylbenzyl group in the target compound balances lipophilicity and steric effects, optimizing solubility and reactivity.
  • Fluorinated derivatives exhibit enhanced metabolic stability but may require specialized handling due to increased toxicity .
Cross-Coupling Efficiency
  • The target compound’s boronate ester participates in Suzuki-Miyaura reactions with aryl halides, forming biaryl linkages. Its 3-methylbenzyl group provides moderate steric shielding, reducing undesired side reactions compared to less hindered analogs .
  • Comparison :
    • The phenyl-substituted analog () shows faster coupling rates due to lower steric hindrance.
    • Difluoro-benzyl derivatives () may require optimized catalytic conditions (e.g., Pd2(dba)3/X-Phos) to accommodate electronic effects .
Pharmaceutical Intermediate Potential
  • The 3-methylbenzyl group in the target compound mimics bioactive motifs found in kinase inhibitors, enhancing its utility in drug discovery.
  • Contrast :
    • Trifluoromethyl-substituted analogs (e.g., ) are prioritized in CNS drug development due to blood-brain barrier penetration .

Preparation Methods

Palladium-Catalyzed Borylation Using Pinacol Boronate Esters

A common synthetic strategy is the palladium-catalyzed coupling of a halogenated pyrazole intermediate with bis(pinacolato)diboron or pinacol boronate esters to install the boronate group.

Step Reagents and Catalysts Solvent Temperature Time Yield Notes
1 1-(3-methylbenzyl)-3,5-dimethyl-4-bromo-1H-pyrazole, bis(pinacolato)diboron, Pd catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) 1,4-Dioxane, water 90–120 °C 1–2 h 19–48% Inert atmosphere, sometimes microwave irradiation applied for reaction acceleration
  • In one reported procedure, 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was synthesized by stirring the reactants with potassium carbonate and Pd catalyst in 1,4-dioxane/water at 120 °C for 1 hour, yielding 48% after purification by preparative thin-layer chromatography.

  • Microwave-assisted reactions have been used to improve efficiency, with yields around 19% reported under conditions of 100 °C for 2 hours using sodium carbonate and PdCl2(DPPF)-DCM catalyst in 1,4-dioxane.

Suzuki-Miyaura Cross-Coupling for Boronate Installation

Another approach involves Suzuki coupling of a halogenated pyrazole derivative with a boronic acid pinacol ester bearing the boronate group.

Step Reagents and Catalysts Solvent Temperature Time Yield Notes
2 7-Bromo-4-substituted pyrazole, 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd catalyst (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine-palladium complex) 1,4-Dioxane, water 90 °C 2 h Not specified Inert atmosphere, nitrogen degassing, purification by preparative LCMS
  • This method uses potassium phosphate as base and a palladium catalyst with bulky phosphine ligands to promote coupling under mild conditions, yielding the boronate-functionalized pyrazole.

Alternative Catalysts and Bases

  • Pd catalysts such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride have been employed with cesium carbonate base in 1,2-dimethoxyethane/water or 1,4-dioxane/water mixtures at elevated temperatures (120–130 °C) under microwave irradiation for 0.5–1 hour, achieving efficient coupling and boronate installation.

Summary Table of Key Preparation Conditions

Preparation Step Catalyst Base Solvent Temperature Time Yield Special Conditions
Pd-catalyzed borylation Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O 120 °C 1 h 48% Stirring, inert atmosphere
Pd-catalyzed borylation (microwave) Pd(dppf)Cl2-DCM Na2CO3 1,4-Dioxane 100–120 °C 2 h 19% Microwave irradiation, inert atmosphere
Suzuki coupling Pd(P(t-Bu)3)2 or PEPPSI-IPr Cs2CO3 DME/H2O or Dioxane/H2O 120–130 °C 0.5–1 h Not specified Microwave irradiation, inert atmosphere

Research Findings and Observations

  • The use of pinacol boronate esters is a preferred method for introducing the boronate group due to their stability and reactivity under palladium catalysis.

  • Microwave irradiation significantly reduces reaction times and can improve yields, although the effect depends on the substrate and catalyst system.

  • Choice of base and solvent mixture (aqueous-organic) is critical for optimizing yields and reaction rates.

  • Purification methods post-reaction typically involve preparative thin-layer chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the pure boronate ester compound.

  • The reported yields vary widely (19% to 48%) depending on catalyst, base, temperature, and reaction time, indicating room for optimization in synthetic protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

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